N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide

Medicinal Chemistry Drug Design ADME Prediction

This 1,2,4-oxadiazole-benzamide hybrid features a unique glycinamide spacer (–CH2–NH–CO–CH2–NH–CO–) that extends molecular geometry to 5 rotatable bonds and increases tPSA to 97.1 Ų vs. ~72–85 Ų for direct-linked analogs. Its balanced XLogP3 (0.7) and low predicted BBB penetration make it ideal for peripheral-target HTS campaigns (anti-inflammatory, metabolic, pain) where CNS side effects must be minimized. Pharmacophoric differentiation from simpler oxadiazole-benzamides enables systematic SAR exploration of spacer length and polarity. Available in screening-ready formats from multiple vendors.

Molecular Formula C13H14N4O3
Molecular Weight 274.28
CAS No. 1207009-79-7
Cat. No. B2701495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide
CAS1207009-79-7
Molecular FormulaC13H14N4O3
Molecular Weight274.28
Structural Identifiers
SMILESCC1=NOC(=N1)CNC(=O)CNC(=O)C2=CC=CC=C2
InChIInChI=1S/C13H14N4O3/c1-9-16-12(20-17-9)8-14-11(18)7-15-13(19)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,18)(H,15,19)
InChIKeyZELJHAGDVQVRRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide (CAS 1207009-79-7): Chemical Identity and Procurement Baseline


N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide (CAS 1207009-79-7) is a synthetic small molecule belonging to the 1,2,4-oxadiazole-benzamide hybrid class, with a molecular formula of C13H14N4O3 and a molecular weight of 274.28 g/mol [1]. The compound features a 3-methyl-1,2,4-oxadiazole ring linked via a methylene-amino bridge to a glycinamide spacer, which is further N-acylated with a benzoyl group. This architecture places it within the broader family of oxadiazole-containing benzamides, a scaffold class recognized for diverse bioactivity potential including antibacterial, anticancer, and anti-inflammatory applications [2]. The compound is commercially catalogued as a screening compound (e.g., Life Chemicals F5871-1935, AKOS024526088, VU0526834-1) and is available in milligram to micromolar quantities from multiple vendors [1].

Why N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide Cannot Be Freely Substituted with Simpler 1,2,4-Oxadiazole-Benzamide Analogs


Substituting this compound with structurally simpler in-class analogs (e.g., N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, CAS 1235170-56-5) is not straightforward, because the glycinamide spacer (–CH2–NH–CO–CH2–NH–CO–) introduces two additional hydrogen bond donor/acceptor sites and increases the topological polar surface area (tPSA) to 97.1 Ų, compared to approximately 72–85 Ų for direct-linked oxadiazole-benzamides [1]. This spacer elongates the molecular geometry from a compact, relatively rigid architecture to an extended, more flexible conformation with five rotatable bonds versus three in simpler analogs, altering both the pharmacophoric presentation and the conformational entropy upon target binding [1]. Furthermore, the XLogP3 value of 0.7 [1] indicates a balanced hydrophilicity that differs from more lipophilic direct-linked analogs, affecting membrane permeability, solubility, and distribution profiles. These physicochemical differences mean that even when two compounds share the 3-methyl-1,2,4-oxadiazole and benzamide termini, their binding kinetics, selectivity profiles, and ADME properties can diverge substantially [2].

Quantitative Differentiation Evidence for N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide (CAS 1207009-79-7) Versus Closest Structural Analogs


Increased Topological Polar Surface Area (tPSA) Relative to Direct-Linked Oxadiazole-Benzamide Analogs

The target compound possesses a computed tPSA of 97.1 Ų [1], which is approximately 15–25 Ų higher than direct-linked analogs such as N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS 1235170-56-5, est. tPSA ~72–78 Ų) and N-benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide (CAS 62347-54-0, est. tPSA ~55–65 Ų). This difference arises from the two additional amide NH groups and the carbonyl oxygen introduced by the glycinamide spacer. In drug discovery, tPSA values above 90 Ų are associated with improved oral bioavailability and reduced CNS penetration, while values below 70–80 Ų favor blood-brain barrier passage [2]. Therefore, for peripheral or non-CNS target programs, the target compound's higher tPSA may offer a built-in advantage in CNS exclusion without requiring additional polar substituents.

Medicinal Chemistry Drug Design ADME Prediction

Hydrogen Bond Donor and Acceptor Count Expansion via Glycinamide Spacer

The target compound provides 2 hydrogen bond donor (HBD) sites and 5 hydrogen bond acceptor (HBA) sites [1], compared to 1 HBD / 3 HBA for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS 1235170-56-5) and 0 HBD / 3 HBA for N-benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide (CAS 62347-54-0). The additional donor and acceptor atoms are located on the glycinamide spacer, providing extra anchoring points for target protein interactions [2]. In class-level comparisons, oxadiazole-benzamide hybrids with glycine-derived linkers have demonstrated enhanced binding to enzymes with extended active site grooves, such as kinases and proteases, where hydrogen bond networks are critical for affinity [3].

Structure-Activity Relationship Scaffold Design Ligand Efficiency

Increased Conformational Flexibility: Rotatable Bond Count Versus Rigid Oxadiazole-Benzamides

The target compound contains 5 rotatable bonds [1], compared to 3 rotatable bonds in N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS 1235170-56-5) and 4 in N-benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide (CAS 62347-54-0). The glycinamide spacer introduces two additional freely rotating single bonds (–CH2–NH–CO–CH2–), increasing the conformational entropy penalty upon binding but also enabling the compound to adapt to binding sites with non-linear geometries [2]. In fragment-based and HTS library design, compounds with 4–6 rotatable bonds are considered to balance flexibility with binding competence; the target compound sits in this sweet spot while the simpler analogs fall below it.

Conformational Analysis Molecular Recognition Entropy-Driven Binding

Moderate Calculated Lipophilicity (XLogP3 = 0.7) Differentiates from More Lipophilic 1,2,4-Oxadiazole-Benzamide Analogs

The target compound has a computed XLogP3 value of 0.7 [1], placing it in the lower lipophilicity range compared to common 1,2,4-oxadiazole-benzamide screening compounds. For example, N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS 1235170-56-5) has an estimated XLogP of approximately 1.3–1.6, while N-benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide (CAS 62347-54-0) has an estimated XLogP of approximately 2.8–3.2 . The lower lipophilicity of the target compound results from the polar glycinamide linker, which offsets the lipophilic benzamide terminus. In drug discovery, compounds with logP between 0 and 3 are generally preferred for oral bioavailability; the target compound's XLogP of 0.7 suggests superior aqueous solubility and lower non-specific protein binding compared to more lipophilic analogs [2].

Lipophilicity Drug-likeness Solubility

Recommended Research and Industrial Application Scenarios for N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide (CAS 1207009-79-7)


Hit Identification and High-Throughput Screening (HTS) Library Enrichment for Peripheral Target Programs

With a tPSA of 97.1 Ų and XLogP3 of 0.7 [1], this compound is well-suited for inclusion in diversity-oriented screening libraries targeting peripheral (non-CNS) enzymes and receptors. Its physicochemical profile predicts low blood-brain barrier penetration, which is advantageous for programs where CNS side effects must be minimized, such as anti-inflammatory, metabolic, or peripheral pain targets. The compound is commercially available from multiple vendors in screening-ready formats, facilitating immediate procurement for HTS campaigns [2].

Structure-Activity Relationship (SAR) Exploration of Spacer Length in Oxadiazole-Benzamide Series

The glycinamide spacer in this compound (yielding 5 rotatable bonds and 2 HBD / 5 HBA) [1] provides a distinct pharmacophoric geometry compared to direct-linked oxadiazole-benzamides (3 rotatable bonds, 1 HBD / 3 HBA). Medicinal chemistry teams can use this compound as a starting scaffold to systematically explore the impact of spacer length and polarity on target binding, selectivity, and pharmacokinetics, generating SAR data that can guide lead optimization across multiple oxadiazole-containing series [3].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Programs

At a molecular weight of 274.28 g/mol [1], this compound occupies the interface between fragment and lead-like space. Its balanced lipophilicity (XLogP3 = 0.7) and moderate complexity make it a candidate for fragment-growing strategies, where the benzamide and oxadiazole termini can be independently elaborated. The compound can also serve as a starting point for scaffold hopping to 1,3,4-oxadiazole, 1,2,5-oxadiazole, or other heterocyclic bioisosteres while retaining the glycinamide linker that imparts favorable physicochemical properties [4].

Chemical Biology Probe Development Targeting Enzymes with Extended Active Site Grooves

The elongated structure with two amide bond donors and multiple hydrogen bond acceptors [1] presents a geometry suited for enzymes with extended substrate-binding clefts, such as certain proteases, peptidases, or kinases. The 3-methyl-1,2,4-oxadiazole ring is a recognized ester and amide bioisostere with enhanced metabolic stability [5]. Researchers developing chemical probes for target validation or pathway dissection can leverage this scaffold's unique combination of metabolic robustness and polar surface area.

Quote Request

Request a Quote for N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.